REACTION_CXSMILES
|
C(OC(=O)C[N:6]1[N:10]=[N:9][C:8]([C:11]2[S:15][C:14]([Br:16])=[N:13][CH:12]=2)=[N:7]1)C.Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21]>>[C:23]([O:22][C:20](=[O:21])[CH2:19][N:10]1[N:6]=[N:7][C:8]([C:11]2[S:15][C:14]([Br:16])=[N:13][CH:12]=2)=[N:9]1)([CH3:26])([CH3:25])[CH3:24]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=C(N=N1)C1=CN=C(S1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=C(N=N1)C1=CN=C(S1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound was synthesized in a similar manner
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(CN1N=C(N=N1)C1=CN=C(S1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |